molecular formula C29H32Cl2N4O5 B10854312 3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid

3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid

Cat. No.: B10854312
M. Wt: 587.5 g/mol
InChI Key: JHJAHOCSWUTJGR-BBMPLOMVSA-N
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Description

EMD527040 is a highly selective antagonist of the integrin αvβ6, known for its antifibrotic activities. This compound has shown potential in research related to carcinoma and liver fibrosis .

Preparation Methods

The synthetic route for EMD527040 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amidation, esterification, and chlorination. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

EMD527040 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of EMD527040.

Scientific Research Applications

EMD527040 has a wide range of scientific research applications:

Mechanism of Action

EMD527040 exerts its effects by selectively inhibiting the binding of integrin αvβ6 to fibronectin. This inhibition prevents the attachment of αvβ6 expressing cells to fibronectin, thereby blocking the activation of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is crucial in regulating processes like cell proliferation, differentiation, and fibrosis .

Comparison with Similar Compounds

EMD527040 is unique in its high selectivity for integrin αvβ6 compared to other integrins like αvβ3 and αvβ5. Similar compounds include:

These compounds differ in their selectivity and the specific integrins they target, making EMD527040 a valuable tool for studying the specific role of integrin αvβ6 in various biological processes.

Properties

Molecular Formula

C29H32Cl2N4O5

Molecular Weight

587.5 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C29H32Cl2N4O5/c30-22-14-21(15-23(31)16-22)24(17-28(37)38)35-29(39)25(19-40-18-20-8-2-1-3-9-20)34-27(36)11-5-7-13-33-26-10-4-6-12-32-26/h1-4,6,8-10,12,14-16,24-25H,5,7,11,13,17-19H2,(H,32,33)(H,34,36)(H,35,39)(H,37,38)/t24?,25-/m0/s1

InChI Key

JHJAHOCSWUTJGR-BBMPLOMVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)NC(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl)NC(=O)CCCCNC3=CC=CC=N3

Origin of Product

United States

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